6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide
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Overview
Description
6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C10H11N5O2S and a molecular weight of 265.29 g/mol . This compound is characterized by the presence of a hydrazinyl group attached to a pyridine ring, which is further connected to another pyridine ring via a sulfonamide linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonamide with hydrazine hydrate under controlled conditions . The reaction is carried out in an ethanol solvent at elevated temperatures to facilitate the substitution of the chlorine atom with the hydrazinyl group . The reaction can be represented as follows:
6-chloropyridine-3-sulfonamide+hydrazine hydrate→this compound
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The sulfonamide linkage enhances the compound’s ability to interact with biological molecules, potentially disrupting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-hydrazinyl-N-(pyridin-3-yl)pyridine-2-sulfonamide
- 6-hydrazinyl-N-(pyridin-4-yl)pyridine-3-sulfonamide
- 6-hydrazinyl-N-(pyridin-2-yl)pyridine-4-sulfonamide
Uniqueness
6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the hydrazinyl and sulfonamide groups on the pyridine rings influences its reactivity and interaction with biological targets .
Properties
IUPAC Name |
6-hydrazinyl-N-pyridin-2-ylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S/c11-14-9-5-4-8(7-13-9)18(16,17)15-10-3-1-2-6-12-10/h1-7H,11H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHOIIZDYCEMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CN=C(C=C2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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